2-(3-Bromophenyl)hexan-2-ol
Description
2-(3-Bromophenyl)hexan-2-ol (molecular formula: C₁₂H₁₅BrO) is a secondary alcohol featuring a bromine-substituted phenyl group at the second carbon of a hexanol chain. Its structure combines the hydrophobic hexanol chain with the electron-deficient 3-bromophenyl group, making it a candidate for applications in organic synthesis, pharmaceuticals, or material science.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
2-(3-bromophenyl)hexan-2-ol |
InChI |
InChI=1S/C12H17BrO/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9,14H,3-4,8H2,1-2H3 |
InChI Key |
KZKPTRJXSSBVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Bromophenyl Series
a) 2-(3-Bromophenyl)-2-oxoacetaldehyde hydrate ()
- Structure : Contains a 3-bromophenyl group attached to a glyoxal hydrate moiety (C₈H₇BrO₃).
- Key Differences :
- Functional Groups: The compound is an aldehyde hydrate, whereas 2-(3-Bromophenyl)hexan-2-ol is a secondary alcohol.
- Reactivity: Glyoxal hydrates are highly reactive in condensation reactions (e.g., forming heterocycles), while secondary alcohols may undergo oxidation or esterification.
- Applications: Used as a precursor for brominated aromatic aldehydes in pharmaceuticals .
b) 5-Hexen-2-ol, 3-phenoxy-2-[(phenylmethyl)amino]- ()
- Structure: A hexenol derivative with phenoxy and benzylamino substituents (C₁₉H₂₃NO₂).
- Key Differences :
- Substituents: Lacks bromine but includes nitrogen and oxygen-based functional groups.
- Toxicity: Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting higher acute toxicity compared to typical secondary alcohols .
- Molecular Weight: ~297 g/mol vs. ~255 g/mol for this compound, indicating differences in volatility and solubility.
Physicochemical and Hazard Comparison
Research Findings and Trends
- Bromine Effects : Bromine in the 3-position enhances electrophilic substitution reactivity in aromatic systems, as seen in bromophenyl glyoxal hydrate’s use in coupling reactions . This may suggest similar utility for this compound in forming brominated intermediates.
- Toxicity Profiles: Secondary alcohols generally exhibit lower acute toxicity compared to amines or aldehydes. For example, the 5-hexen-2-ol derivative’s benzylamino group contributes to its higher hazard classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
